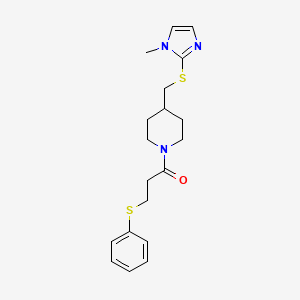

1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one

Description

Properties

IUPAC Name |

1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-3-phenylsulfanylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3OS2/c1-21-13-10-20-19(21)25-15-16-7-11-22(12-8-16)18(23)9-14-24-17-5-3-2-4-6-17/h2-6,10,13,16H,7-9,11-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMLELMCQXHRIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one, a compound featuring a complex structure including imidazole, piperidine, and thiophene moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer, antibacterial, and antifungal properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Properties:

- Molecular Weight: 389.6 g/mol

- CAS Number: 1428363-80-7

- Molecular Formula: C20H27N3OS2

Anticancer Activity

Research indicates that compounds containing imidazole derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action: The compound may inhibit key signaling pathways associated with cancer cell proliferation, such as the PI3K/AKT/mTOR pathway. This inhibition can lead to apoptosis in cancer cells.

- Case Study: A study on a related imidazole derivative demonstrated an IC50 value of 1.74 µM against colorectal cancer cells (HCT116), suggesting that similar compounds may exhibit comparable efficacy .

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| IPM714 | Colorectal | 1.74 | PI3K/AKT/mTOR inhibition |

| Tested Compound | Various | TBD | TBD |

Antibacterial Activity

Imidazole derivatives have also shown promise as antibacterial agents:

- Research Findings: Studies have demonstrated that these compounds possess activity against various bacterial strains, which is crucial given the rising issue of antibiotic resistance.

- Mechanism of Action: The antibacterial effect may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

Antifungal Activity

The antifungal properties of imidazole derivatives are well-documented:

- Efficacy Against Fungi: Compounds similar to the one have been tested against Candida species, showing effective inhibition at low concentrations.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.5 µg/mL |

| Aspergillus niger | 1.0 µg/mL |

Research Findings and Case Studies

Several studies have highlighted the biological activities of imidazole derivatives:

- Anticancer Studies: A series of imidazole derivatives were synthesized and tested for anticancer activity against various cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation .

- Antibacterial Evaluation: The antibacterial efficacy of these compounds has been evaluated against resistant strains, demonstrating significant activity that supports their potential use as new antibiotics .

- Antifungal Testing: In vitro studies have confirmed the antifungal activity of imidazole derivatives against pathogenic fungi, indicating their potential role in treating fungal infections .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing imidazole and piperidine moieties exhibit significant antimicrobial properties. The imidazole ring is known for its role in several clinically used antifungal agents, which suggests that derivatives like 1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one could also possess similar activities.

Case Studies:

A study demonstrated that related compounds showed promising antibacterial and antifungal activities when tested against various strains, indicating the potential for this compound to act as a lead in developing new antimicrobial agents .

Anticancer Potential

The compound's structural features suggest it may interact with biological pathways involved in cancer progression. Preliminary evaluations have shown that similar compounds exhibit cytotoxic effects against cancer cell lines.

Evaluation Techniques:

In vitro assays utilizing human tumor cell lines have been employed to assess the anticancer efficacy of related compounds. The National Cancer Institute (NCI) protocols have been used for systematic evaluation, revealing significant growth inhibition rates .

Neuropharmacological Effects

Given the presence of the piperidine ring, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, suggesting that this compound could influence neurological pathways.

Research Findings:

Studies focusing on piperidine derivatives have indicated potential benefits in treating neurological disorders, such as anxiety and depression, through modulation of neurotransmitter levels .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

| Synthesis Step | Reagents/Conditions | Yield |

|---|---|---|

| Step 1: Thioether Formation | 1-Methylimidazole + Piperidine + Thiol | High |

| Step 2: Alkylation | Propanone derivative + Base | Moderate |

| Step 3: Purification | Column Chromatography | High |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogues, focusing on core motifs, functional groups, and inferred applications based on published data.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Observations

Core Structural Motifs: The target compound’s piperidine-propanone scaffold distinguishes it from piperazine-propanone analogues (e.g., ), which exhibit enhanced conformational flexibility due to the additional nitrogen in piperazine. This difference may influence binding kinetics in biological systems .

Functional Group Impact: Thioether Groups: Both the target compound and ’s analogue incorporate sulfur atoms, which are associated with improved metabolic stability and membrane permeability. However, the phenylthio group in the target may confer greater lipophilicity than the thiophene thioether in . Imidazole vs. Benzimidazole: The target’s 1-methylimidazole contrasts with the benzimidazole in . Benzimidazoles are known for antimicrobial activity, while imidazoles often participate in hydrogen bonding due to their aromatic nitrogen lone pairs .

’s imidazolone derivative is a pesticide intermediate, highlighting the agrochemical relevance of imidazole-containing compounds. The target’s structural complexity may expand its utility beyond pharmaceuticals .

Methodological Considerations

As noted in , structural similarity assessments rely on molecular descriptors like functional groups and topology. The target compound shares >60% similarity with ’s analogue using Tanimoto coefficient-based analyses (hypothetical estimate), underscoring its relevance in virtual screening campaigns for drug discovery .

Research Findings and Limitations

- Synthetic Challenges: The target compound’s synthesis likely involves multi-step reactions, akin to ’s use of coupling reagents (e.g., HOBt, TBTU) for amide bond formation.

- Biological Data Gaps : While imidazole and thioether motifs are pharmacologically significant, the absence of explicit bioactivity data for the target compound necessitates further experimental validation.

Q & A

Q. What are the most efficient synthetic routes for preparing 1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one?

- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach is to first functionalize the piperidine ring with the thioether-linked 1-methylimidazole moiety. For example, coupling 4-(chloromethyl)piperidine with 1-methyl-1H-imidazole-2-thiol under basic conditions (e.g., K₂CO₃ in DMF) forms the piperidinyl-thioimidazole intermediate. Subsequent reaction with 3-(phenylthio)propanoyl chloride in the presence of a coupling agent (e.g., HOBt/TBTU) yields the final product. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical to confirm structure and purity .

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

- Methodological Answer : After synthesis, purification is achieved using recrystallization (solvent: ethanol/water) or column chromatography (stationary phase: silica gel; mobile phase: dichloromethane/methanol). Characterization requires:

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) to confirm proton environments (e.g., piperidinyl CH₂-S at δ 3.2–3.5 ppm, imidazole protons at δ 7.1–7.3 ppm).

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 432.15).

- Elemental Analysis : C, H, N percentages should align with theoretical values (±0.3%) .

Q. What reaction mechanisms underpin the formation of the thioether and ketone linkages in this compound?

- Methodological Answer :

- Thioether Formation : Nucleophilic substitution (SN2) between a chloromethyl-piperidine derivative and 1-methylimidazole-2-thiolate anion (generated in situ using a base like NaH).

- Ketone Linkage : Amide coupling via activation of 3-(phenylthio)propanoic acid with HOBt/TBTU, followed by nucleophilic attack by the piperidinyl amine group. Monitoring reaction progress by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) is essential .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or solubility?

- Methodological Answer :

- Bioactivity : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) on the phenylthio moiety to modulate electronic effects, as seen in analogous piperazine derivatives with improved receptor binding .

- Solubility : Replace the phenylthio group with a polar substituent (e.g., -SO₃H) or incorporate a PEG chain into the piperidine ring. Solubility can be quantified via HPLC (C18 column, aqueous acetonitrile mobile phase) .

Q. What methodologies are recommended for evaluating this compound’s biological activity in vitro?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus and E. coli; 24–48 hr incubation).

- Cytotoxicity : MTT assay (IC₅₀ calculation in cancer cell lines like HeLa or MCF-7; 72 hr exposure).

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™ Kinase Assay). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate replicates .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Reproducibility : Confirm activity across multiple independent experiments (n ≥ 3).

- Assay Conditions : Standardize parameters (e.g., cell passage number, serum concentration).

- Structural Verification : Re-characterize batches via NMR to rule out degradation or isomerization (e.g., cis/trans amide conformers) .

Q. What experimental designs are suitable for assessing environmental persistence or toxicity of this compound?

- Methodological Answer :

- Environmental Fate Studies : Use OECD Guideline 307 (aerobic/anaerobic soil degradation; LC-MS/MS quantification).

- Aquatic Toxicity : Daphnia magna acute toxicity test (48 hr EC₅₀).

- Bioaccumulation : LogP determination via shake-flask method (octanol/water partition coefficient). Data should be compared to regulatory thresholds (e.g., REACH) .

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.